N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

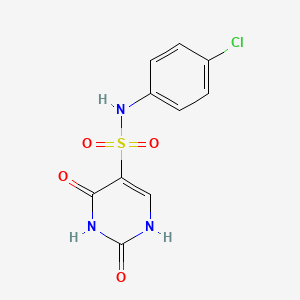

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a heterocyclic sulfonamide compound featuring a dihydropyrimidine core substituted with a hydroxy-oxo group at position 2 and 6, respectively, and a sulfonamide moiety linked to a 4-chlorophenyl ring. This structure combines a pyrimidine scaffold with sulfonamide functionality, which is commonly associated with diverse biological activities, including enzyme inhibition and agrochemical applications .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPMLYPHRWCERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 4-chloroaniline with a suitable sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The intermediate product is then subjected to cyclization reactions to form the pyrimidine ring, followed by hydrolysis to introduce the hydroxy and oxo groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Applications

Research has demonstrated that pyrimidine derivatives exhibit promising antiviral properties. N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has been investigated for its effectiveness against various viral infections.

-

Mechanism of Action :

- The compound inhibits viral replication by targeting specific viral enzymes, disrupting their activity and preventing the virus from multiplying within host cells.

- Case Study :

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, revealing its ability to induce apoptosis in cancer cells.

- Cell Line Studies :

- Mechanism of Action :

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented.

- Efficacy Against Bacteria :

- Case Study :

Summary Table of Applications

| Application | Activity Description | Efficacy (IC50/MIC) |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective at 10–50 µM |

| Anticancer | Induces apoptosis in cancer cells | IC50: 1.5–3.0 µM |

| Antimicrobial | Bactericidal effects against Gram-positive/negative bacteria | MIC: 32–128 µg/mL |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Sulfonamide Derivatives with Varied N-Substituents

The sulfonamide group in this compound is critical for its interactions with biological targets. Structural analogs with different N-substituents exhibit distinct physicochemical and biological properties:

Key Observations :

Halogen-Substituted Phenyl Analogs

The 4-chlorophenyl group is a common pharmacophore in bioactive compounds. Comparisons with halogen-substituted analogs reveal the impact of halogen size and electronegativity:

Key Observations :

- The 4-chloro substitution in the target compound may offer a balance between electronic effects and moderate lipophilicity, optimizing bioavailability and target engagement.

Heterocyclic Core Modifications

The dihydropyrimidine scaffold differentiates this compound from other heterocyclic sulfonamides:

- Thiazolidinone Derivatives: N-(4-chlorophenyl)-2-(thiazolidinone) analogs demonstrate modified bioactivity profiles due to differences in ring strain and hydrogen-bonding capacity compared to dihydropyrimidines .

Key Observations :

- The dihydropyrimidine core in the target compound may confer unique conformational flexibility, enabling interactions with a broader range of biological targets compared to rigid pyridine or thiazolidinone systems .

Biological Activity

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, a compound belonging to the pyrimidine class, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN3O3S

- Molecular Weight : 303.74 g/mol

This compound features a sulfonamide group attached to a pyrimidine ring, which is known to influence its biological interactions.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The proposed mechanisms for this compound include:

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties by inhibiting bacterial folate synthesis.

- Antiviral Potential : Studies suggest that pyrimidine derivatives can interfere with viral replication processes, potentially targeting viral DNA or RNA synthesis pathways.

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study on related pyrimidine compounds highlighted their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 16 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has demonstrated that pyrimidine derivatives can inhibit the replication of viruses such as adenovirus and influenza. For instance, a related compound showed an IC50 value of 0.27 µM against HAdV with low cytotoxicity (CC50 = 156.8 µM) .

Anticancer Activity

In vitro studies of related compounds indicated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. IC50 values were reported between 0.87–12.91 µM for these compounds, demonstrating their potential as anticancer agents .

Case Study 1: Antiviral Efficacy

A series of substituted derivatives were tested for their antiviral activity against human adenovirus (HAdV). Among them, a compound analogous to this compound exhibited an IC50 of 0.27 µM while maintaining a high selectivity index (SI > 100) compared to the lead compound niclosamide .

Case Study 2: Anticancer Activity

In a comparative study on the cytotoxic effects of various pyrimidine derivatives on breast cancer cells (MCF-7), one derivative demonstrated superior activity with an IC50 value of 0.442 µM, significantly outperforming standard chemotherapeutics like 5-Fluorouracil .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.